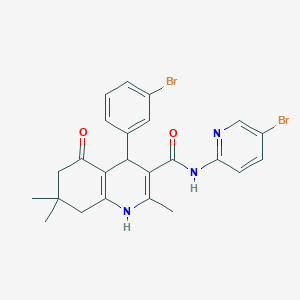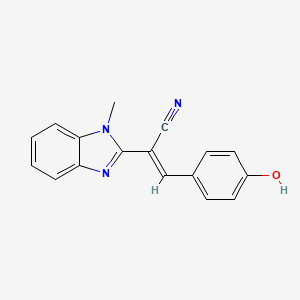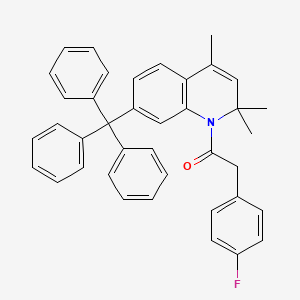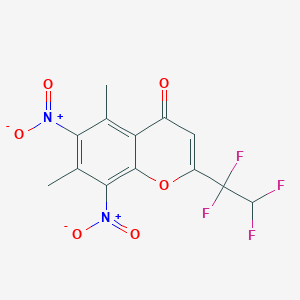![molecular formula C32H25NO7S3 B11651354 dimethyl 2-[2,2-dimethyl-1-(phenylcarbonyl)-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651354.png)
dimethyl 2-[2,2-dimethyl-1-(phenylcarbonyl)-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted quinolines and dithioles. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The benzoyl and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: A related compound with similar structural features.
1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with comparable functional groups.
Uniqueness
4,5-DIMETHYL 2-[1-BENZOYL-6-(BENZOYLOXY)-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of multiple functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C32H25NO7S3 |
|---|---|
Poids moléculaire |
631.7 g/mol |
Nom IUPAC |
dimethyl 2-(1-benzoyl-6-benzoyloxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C32H25NO7S3/c1-32(2)26(41)23(31-42-24(29(36)38-3)25(43-31)30(37)39-4)21-17-20(40-28(35)19-13-9-6-10-14-19)15-16-22(21)33(32)27(34)18-11-7-5-8-12-18/h5-17H,1-4H3 |
Clé InChI |
JJRBDTPDTCCNIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-butanoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651273.png)
![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651281.png)

![N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11651293.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)


![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
![N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11651331.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651334.png)
![Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11651343.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B11651349.png)
